molecular formula C12H13Cl2NO5S B12141179 1-((3,5-Dichloro-2-hydroxyphenyl)sulfonyl)piperidine-3-carboxylic acid CAS No. 630049-61-5

1-((3,5-Dichloro-2-hydroxyphenyl)sulfonyl)piperidine-3-carboxylic acid

Cat. No.: B12141179
CAS No.: 630049-61-5
M. Wt: 354.2 g/mol
InChI Key: QXQVVVDPSGPNQO-UHFFFAOYSA-N
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Description

3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperidine ring and a sulfonyl group attached to a dichlorohydroxyphenyl moiety. It is often used in research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dichlorohydroxyphenyl moiety may also interact with cellular receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidinecarboxylic acid, 1-[(2,5-dichloro-3-thienyl)sulfonyl]-
  • 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-methoxyphenyl)sulfonyl]-

Uniqueness

Compared to similar compounds, 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- is unique due to its specific combination of functional groups. The presence of both the sulfonyl and dichlorohydroxyphenyl groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

630049-61-5

Molecular Formula

C12H13Cl2NO5S

Molecular Weight

354.2 g/mol

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)sulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C12H13Cl2NO5S/c13-8-4-9(14)11(16)10(5-8)21(19,20)15-3-1-2-7(6-15)12(17)18/h4-5,7,16H,1-3,6H2,(H,17,18)

InChI Key

QXQVVVDPSGPNQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)C(=O)O

Origin of Product

United States

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